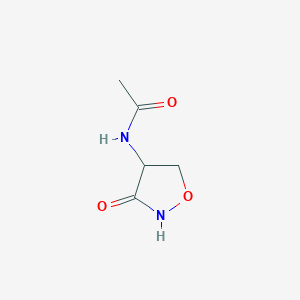![molecular formula C17H20N2O3 B14718459 N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine CAS No. 22865-47-0](/img/structure/B14718459.png)
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a methoxy group linked to a nitrophenyl and phenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-nitrophenyl phenyl methanol. This intermediate is then reacted with N,N-dimethylaminoethanol under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted ethanamines.
Scientific Research Applications
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-[(4-nitrophenyl)(phenyl)methoxy]propan-1-amine
- N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]butan-1-amine
Uniqueness
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
22865-47-0 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4-nitrophenyl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C17H20N2O3/c1-18(2)12-13-22-17(14-6-4-3-5-7-14)15-8-10-16(11-9-15)19(20)21/h3-11,17H,12-13H2,1-2H3 |
InChI Key |
XTBRCZWKINSALP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


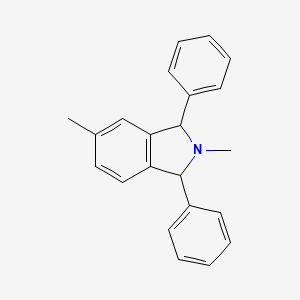
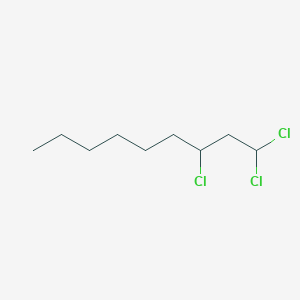
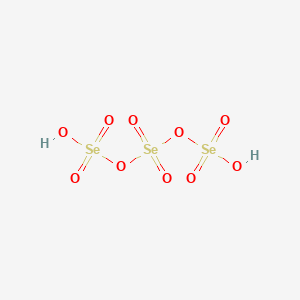
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
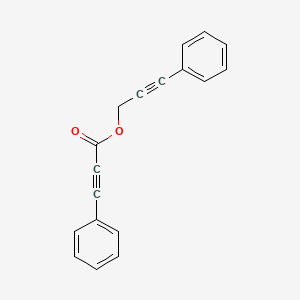

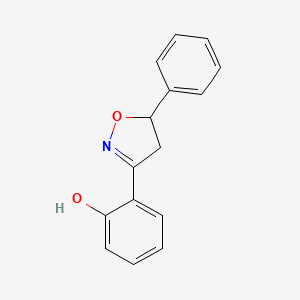
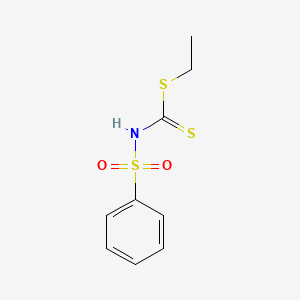
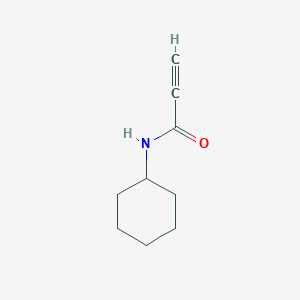
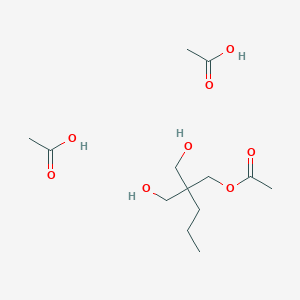
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

